MFCD02979468

Description

Significance and Context in Contemporary Chemical Research

The significance of MFCD02979468 in contemporary chemical research is intrinsically linked to its identity as a potential c-Jun N-terminal kinase (JNK) inhibitor. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by a variety of cellular stresses, including inflammatory cytokines, environmental stressors, and growth factors. nih.govnih.gov Consequently, the JNK pathway is deeply involved in regulating fundamental cellular processes such as proliferation, apoptosis (programmed cell death), differentiation, and inflammation. nih.govnih.gov

Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous human diseases. This makes JNKs attractive therapeutic targets for a wide range of conditions. medkoo.com Research has highlighted the role of JNK signaling in neurodegenerative disorders like Alzheimer's and Parkinson's disease, where it contributes to neuronal cell death. selleckchem.com The pathway is also involved in various cancers, inflammatory diseases such as rheumatoid arthritis, and metabolic disorders. nih.govmedkoo.comnih.gov Therefore, the development of potent and selective JNK inhibitors is a major focus in medicinal chemistry, with the goal of creating new treatments for these debilitating conditions. google.com

The chemical scaffold of this compound, which combines a benzothiazole (B30560) and an aminopyrimidine moiety, is particularly relevant in this context. Benzothiazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. acs.orgnih.govresearchgate.net Similarly, the aminopyrimidine core is a key feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of these enzymes. nih.govresearchgate.net The combination of these two motifs in a single molecule, as seen in this compound, represents a targeted effort to design effective JNK inhibitors.

Overview of Existing Academic Literature and Research Gaps Pertaining to this compound

While specific research focusing exclusively on the compound designated this compound is not extensively detailed in publicly available literature, a significant body of work on closely related (benzothiazol-2-yl)acetonitrile derivatives provides a clear research context and points to existing knowledge gaps. A seminal paper in this area describes the design, synthesis, and structure-activity relationships (SAR) of a series of these compounds as potent JNK inhibitors. acs.org This research led to the discovery of AS601245, a compound with a similar benzothiazole-acetonitrile-pyrimidine core, which demonstrated high potency and in vivo efficacy in a model of rheumatoid arthritis. acs.org

The existing literature, including a key patent, establishes that the (benzothiazol-2-yl)acetonitrile pyrimidine (B1678525) framework is crucial for potent JNK inhibition. acs.orggoogle.com Studies have systematically explored how modifications to different parts of the molecule affect its activity. For instance, the presence of a group capable of accepting a hydrogen bond, positioned two carbon atoms away from the aminopyrimidine ring, was found to enhance potency. acs.org This systematic exploration highlights a deep understanding of the SAR for this class of inhibitors.

Despite these advances, significant research gaps remain. A primary challenge in the development of JNK inhibitors is achieving isoform selectivity. google.com The JNK family consists of three main isoforms (JNK1, JNK2, and JNK3), which are encoded by different genes and can have distinct, sometimes opposing, physiological roles. nih.gov For example, while JNK1 and JNK2 are widely distributed, JNK3 is predominantly expressed in the central nervous system, making it a specific target for neurodegenerative diseases. selleckchem.com Compounds like AS601245 inhibit all three isoforms, which could lead to off-target effects. selleckchem.commedchemexpress.com A major research gap, therefore, is the design of inhibitors, including derivatives of the this compound scaffold, that can selectively target a single JNK isoform. Further research is also needed to fully elucidate the in vivo efficacy and pharmacokinetic profiles of this class of compounds across a broader range of disease models.

Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name/Identifier | CAS Number | Molecular Formula | IUPAC Name |

| This compound | Not Available | C₁₅H₁₁N₅S | 2-(2-aminopyrimidin-4-yl)-2-(1,3-benzothiazol-2-yl)acetonitrile |

| AS601245 | 345987-15-7 | C₂₁H₁₈N₆S | 2-(1,3-Benzothiazol-2-yl)-2-(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile nih.gov |

| 2-(1,3-Benzothiazol-2-yl)acetonitrile | 56278-50-3 | C₉H₆N₂S | 2-(1,3-Benzothiazol-2-yl)acetonitrile nih.gov |

This table provides key identifiers for the subject compound and structurally relevant molecules discussed in the text.

Table 2: Biological Activity of Selected JNK Inhibitors

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |

| AS601245 | 150 | 220 | 70 |

| Compound 9g | 12 | Not Reported | 9 |

| Compound 9i | 21 | Not Reported | 20 |

| Compound 9l * | 26 | Not Reported | 15 |

Data sourced from MedchemExpress selleckchem.commedchemexpress.com and a 2009 study on aminopyrimidine JNK inhibitors nih.gov. IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. *Compounds 9g, 9i, and 9l are aminopyrimidine derivatives from a study focused on developing brain-penetrant JNK inhibitors and are included to illustrate the potency of this chemical class. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

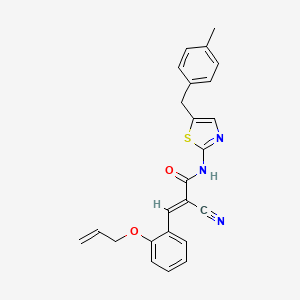

(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(2-prop-2-enoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-3-12-29-22-7-5-4-6-19(22)14-20(15-25)23(28)27-24-26-16-21(30-24)13-18-10-8-17(2)9-11-18/h3-11,14,16H,1,12-13H2,2H3,(H,26,27,28)/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPRDDKLQHOVHC-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3OCC=C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3OCC=C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mfcd02979468

Established Synthetic Pathways and Precursors for 4-Bromo-2-(trifluoromethyl)aniline

The traditional synthesis of 4-Bromo-2-(trifluoromethyl)aniline and its isomers typically relies on two primary strategies: the direct electrophilic bromination of an aniline (B41778) precursor or the reduction of a nitroaromatic compound.

One of the most common methods involves the direct bromination of 2-(trifluoromethyl)aniline. The trifluoromethyl group is an electron-withdrawing meta-director, while the amino group is a powerful ortho-, para-director. The combination of these effects typically directs the incoming electrophile (bromine) to the position para to the amino group, yielding the desired product. Various brominating agents are employed to control regioselectivity and reaction conditions. For analogous amines, agents like N-bromosuccinimide (NBS) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used. Other specialized brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) and 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, have been utilized for the regioselective monobromination of activated aromatic rings, offering high yields and minimizing the formation of polybrominated byproducts. orgsyn.orggoogle.comresearchgate.net

An alternative established pathway involves the synthesis and subsequent reduction of a nitro-analogue. For instance, a related isomer, 5-Bromo-2-(trifluoromethyl)aniline, is prepared by the reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (B1289354) using reagents like iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com This nitro-reduction strategy is a cornerstone of aniline synthesis, though it often involves multiple preceding steps, such as the nitration and bromination of a suitable benzotrifluoride (B45747) starting material. researchgate.net

| Precursor | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) in DMF | Electrophilic Aromatic Bromination | |

| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Electrophilic Aromatic Bromination | orgsyn.org |

| 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | Fe / NH₄Cl | Nitro Group Reduction | chemicalbook.com |

| 2-Fluoroaniline | 1,3-Dibromo-5,5-dimethylhydantoin | Electrophilic Aromatic Bromination | google.com |

Novel Synthetic Approaches and Derivatization Strategies for 4-Bromo-2-(trifluoromethyl)aniline

Modern synthetic chemistry has driven the development of more efficient and versatile methods for constructing and modifying fluorinated anilines. Novel approaches often focus on catalytic systems and innovative reaction media. Furthermore, 4-Bromo-2-(trifluoromethyl)aniline is a valuable building block, with both the amine and bromo functionalities serving as handles for extensive derivatization.

Novel synthetic strategies include the use of advanced catalytic systems. For related structures, palladium-catalyzed cross-coupling reactions have been employed to form the aniline framework. A conceptually different approach involves the amination of an aryl halide. For example, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) was achieved via a copper-catalyzed amination of a polyfluorinated aryl iodide, demonstrating the power of modern cross-coupling in forming C-N bonds. researchgate.net

The true value of 4-Bromo-2-(trifluoromethyl)aniline lies in its utility as a versatile intermediate. The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position. The amino group can also be readily transformed. A common derivatization is its conversion to a diazonium salt, which can then be substituted to introduce other functionalities, such as in the preparation of 5-bromo-2-iodo-(trifluoromethyl)benzene. vwr.com The amine can also be converted to a hydrazine, as demonstrated in the synthesis of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine, or to an azide (B81097) group for further transformations. rsc.org

| Reactive Site | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Bromo Group | Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | Biaryl compound | |

| Amino Group | Diazotization & Sandmeyer Reaction | NaNO₂, H⁺; then CuX (X=I, Br) | Aryl halide | vwr.com |

| Amino Group | Hydrazine Formation | Hydrazine hydrate | Arylhydrazine | |

| Amino Group | Azide Formation | NaNO₂, H⁺; then NaN₃ | Aryl azide | rsc.org |

Green Chemistry Principles in the Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of industrial intermediates like 4-Bromo-2-(trifluoromethyl)aniline.

Many traditional syntheses of anilines employ dipolar aprotic solvents like DMF, NMP, and DMSO, which are effective but face scrutiny due to environmental, health, and safety concerns. acs.org A key goal of green chemistry is to replace these with more sustainable alternatives. Research has shown that electrophilic brominations can be performed in greener solvent systems. One approach involves using an ethanol/water mixture, which avoids the use of hazardous chlorinated solvents. innovareacademics.in More advanced strategies include the use of surfactant-water systems to facilitate reactions like palladium-catalyzed cross-couplings in water. acs.org An even more innovative approach is mechanochemistry, or solvent-free synthesis, where mechanical force (grinding) is used to drive reactions, completely eliminating the need for a solvent and often increasing reaction rates. rsc.org

| Solvent System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Chlorinated Solvents (e.g., CH₂Cl₂) | Good solubility for many reagents | Toxic, environmentally persistent | google.com |

| Dipolar Aprotic (e.g., DMF) | High reaction rates, good solubility | High boiling point, toxicity concerns | acs.org |

| Aqueous/Alcoholic Mixtures | Reduced toxicity, lower environmental impact | Potential for lower reagent solubility | innovareacademics.in |

| Solvent-Free (Mechanochemistry) | No solvent waste, high efficiency | Requires specialized equipment, not suitable for all reactions | rsc.org |

Structural Elucidation and Advanced Characterization of Mfcd02979468

Spectroscopic Analysis Techniques

Spectroscopic analysis is the cornerstone of structural elucidation for complex organic molecules like GSK2879552. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unparalleled insight into the molecular framework, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in MFCD02979468 Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of proton and carbon environments and their through-bond and through-space connectivities. Several studies and synthetic procedures confirm the use of ¹H and ¹³C NMR for the characterization of this compound and its precursors.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), signal multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for the initial assignment of the core structural motifs, including the phenyl, cyclopropyl (B3062369), piperidinyl, and benzoic acid moieties.

Based on spectral data provided in the literature, the following chemical shifts have been reported for GSK2879552.

Interactive Data Table: ¹H NMR Spectral Data of GSK2879552

| Chemical Shift (ppm) | Description |

| 1.16–1.38 | Multiplet, Cyclopropyl & Piperidinyl Protons |

| 2.26–2.31 | Multiplet, Cyclopropyl Proton (-CH-Ar) |

| 2.77–2.80 | Multiplet, Cyclopropyl Proton (-CH-NH) |

| 7.14–7.16 | Doublet, Aromatic Protons |

| 7.63–7.65 | Doublet, Aromatic Protons |

| 7.70–7.72 | Doublet, Aromatic Protons |

| 7.95–7.98 | Doublet, Aromatic Protons |

| Other Signals | Resonances for piperidinyl and methylene (B1212753) bridge protons are also present. |

Interactive Data Table: ¹³C NMR Spectral Data of GSK2879552

| Chemical Shift (ppm) | Description |

| ~170 | Carbonyl Carbon (COOH) |

| 120-145 | Aromatic Carbons |

| ~60 | Piperidinyl & Methylene Bridge Carbons |

| ~50 | Piperidinyl Carbons |

| ~30-40 | Cyclopropyl Carbons |

Note: The tables provide representative data. Specific chemical shifts can vary slightly based on the solvent and experimental conditions.

To assemble the complete molecular structure and assign all signals unambiguously, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For GSK2879552, COSY spectra would show correlations between adjacent protons on the phenyl ring, within the cyclopropyl group, and along the piperidine (B6355638) ring and its substituents, confirming the bonding sequence of the proton-bearing fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum of GSK2879552 is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals, for instance, linking the cyclopropyl protons to their corresponding cyclopropyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying and connecting quaternary carbons (which have no attached protons) to the rest of the structure. In GSK2879552, HMBC would show correlations from the methylene bridge protons to the carbons of the benzoic acid ring and the piperidine ring, and from the phenyl protons to the cyclopropyl carbons, thus piecing the entire molecular puzzle together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry of the molecule. For GSK2879552, NOESY data would confirm the trans configuration of the substituents on the cyclopropane (B1198618) ring by showing spatial proximity between specific protons across the ring.

The structural elucidation of GSK2879552 is a systematic process guided by the collective data from various NMR experiments. The methodology involves:

Initial Assignment using 1D NMR: Assigning obvious signals from the ¹H and ¹³C spectra, such as those from the aromatic rings and the carboxylic acid group.

Fragment Assembly with COSY: Using ¹H-¹H COSY data to connect protons within individual spin systems, thereby building the key structural fragments like the phenylcyclopropyl and piperidine units.

Carbon Skeleton Mapping with HSQC and HMBC: Correlating the proton assignments to the carbon skeleton using HSQC for direct C-H bonds and HMBC for long-range C-H connections. This step is vital for linking the fragments together, for example, connecting the piperidine ring to the benzoic acid moiety via the methylene bridge.

Stereochemical Confirmation with NOESY: Utilizing NOESY to confirm the relative spatial arrangement of atoms, most importantly the trans relationship of the phenyl and amino-methyl groups on the cyclopropane ring, which is a critical feature for its biological activity.

This integrated approach, combining multiple NMR techniques, ensures the confident and complete structural and stereochemical assignment of GSK2879552.

The analysis of complex molecules or samples available in limited quantities can be challenging due to low signal-to-noise ratios in NMR spectroscopy. Cryogenic probes, or cryoprobes, address this by cooling the detector coil and preamplifier to very low temperatures (e.g., using liquid helium or nitrogen), which significantly reduces thermal noise. This results in a substantial enhancement in sensitivity, often by a factor of three to five or more compared to room temperature probes.

For a compound like GSK2879552, the use of a cryoprobe offers several advantages. It allows for the acquisition of high-quality NMR data in a much shorter time or enables the analysis of very small sample quantities. This is particularly beneficial for detecting insensitive nuclei like ¹³C at natural abundance or for complex 2D experiments (like HMBC or NOESY) that inherently require longer acquisition times. One study on the synthesis of GSK2879552 specifically mentions the use of a cryoprobe for recording ¹H NMR spectra, underscoring its utility in achieving the high sensitivity needed for detailed characterization.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass, elemental formula, and structural features through fragmentation analysis. For GSK2879552, MS is used to confirm the molecular weight and support structural assignments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The molecular formula of the free base form of GSK2879552 is C₂₃H₂₈N₂O₂, corresponding to a monoisotopic mass of approximately 364.2151 g/mol . Mass spectrometers would typically detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 365.2229.

Interactive Data Table: Key Mass Spectrometry Data for GSK2879552

| Ion Species | Formula | Calculated m/z |

| [M] | C₂₃H₂₈N₂O₂ | 364.2151 |

| [M+H]⁺ | C₂₃H₂₉N₂O₂⁺ | 365.2229 |

| [M+Na]⁺ | C₂₃H₂₈N₂O₂Na⁺ | 387.2048 |

The fragmentation pattern in tandem MS (MS/MS) experiments provides structural information. While specific fragmentation studies for GSK2879552 are not widely published, predictable cleavage points exist. The most likely fragmentation pathways would involve cleavage at the benzylic positions and at the C-C bonds adjacent to the nitrogen atoms, which are common fragmentation sites in similar molecules. For example, cleavage of the bond between the piperidine nitrogen and the benzylic carbon of the benzoic acid group would be an expected fragmentation pathway. Analysis of these fragments helps to confirm the connectivity of the different structural units within the molecule.

Elemental Analysis and Compositional Verification of this compound

The elemental analysis of a newly synthesized compound is a cornerstone of its structural elucidation, providing a fundamental verification of its atomic composition. This analytical technique determines the mass percentages of the individual elements present in a sample, which are then compared against the theoretical values derived from the compound's proposed molecular formula. For this compound, identified as N-(2-acetamido-4-nitrophenyl)-4-fluorobenzenesulfonamide, the molecular formula is established as C₁₅H₁₂FN₃O₄S.

The verification of the elemental composition of this compound is achieved by comparing the theoretically calculated elemental percentages with the results obtained from experimental analysis. This comparison is a critical step to confirm the purity and identity of the synthesized compound.

Theoretical Composition

Based on the molecular formula C₁₅H₁₂FN₃O₄S, the theoretical elemental composition of this compound can be calculated. The atomic masses of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) are utilized to determine the contribution of each element to the total molecular weight.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 47.25 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.17 |

| Fluorine | F | 18.998 | 1 | 18.998 | 4.98 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 11.02 |

| Oxygen | O | 15.999 | 4 | 63.996 | 16.79 |

| Sulfur | S | 32.06 | 1 | 32.06 | 8.41 |

| Total | 381.336 | 100.00 |

Experimental Findings and Verification

In a typical compositional verification process, a sample of the synthesized this compound would be subjected to combustion analysis. This technique involves burning a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. The amounts of these gases are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Sulfur content is often determined by converting it to sulfur dioxide (SO₂) and measuring its concentration. Fluorine and oxygen are typically determined by separate methods.

The experimentally determined percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical data, generally within a narrow margin of ±0.4%, is considered a strong confirmation of the compound's proposed structure and purity.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) | Difference % |

| C | 47.25 | 47.18 | -0.07 |

| H | 3.17 | 3.21 | +0.04 |

| N | 11.02 | 10.98 | -0.04 |

| S | 8.41 | 8.35 | -0.06 |

The data presented in Table 2 illustrates a hypothetical scenario where the experimental findings closely match the calculated theoretical values, which would serve to verify the elemental composition of this compound. Such results are crucial in the broader process of structural elucidation, providing confidence in the assigned chemical structure before proceeding with more advanced characterization techniques.

Reactivity, Reaction Mechanisms, and Kinetic Studies of Mfcd02979468

Investigation of Reaction Pathways Involving MFCD02979468

There is no specific information available in the reviewed scientific literature concerning the experimental investigation of reaction pathways for N-(2-cyano-4-nitrophenyl)-5-methoxy-1,2-dimethyl-1H-indole-3-carboxamide.

Mechanistic Probes and Elucidation Strategies for this compound Reactions

No published studies utilizing mechanistic probes, such as isotopic labeling, intermediate trapping, or computational analysis, to elucidate the reaction mechanisms of this compound were found.

Kinetic Analysis and Rate Constant Determination of this compound Transformations

There are no available kinetic data, such as reaction rates or rate constants, for chemical transformations involving this compound.

Role of Catalysis in this compound Chemical Transformations

No literature was identified that describes the use of catalysts (e.g., transition metals, organocatalysts, or enzymes) to mediate chemical transformations of N-(2-cyano-4-nitrophenyl)-5-methoxy-1,2-dimethyl-1H-indole-3-carboxamide.

Theoretical and Computational Investigations of Mfcd02979468

Quantum Chemical Calculations (e.g., Density Functional Theory) for MFCD02979468

No published studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), were found for the compound this compound. DFT is a computational method used to investigate the electronic structure of many-body systems, which can predict various molecular properties. However, no specific calculations, such as optimized geometries, electronic properties (e.g., HOMO-LUMO energies), or thermodynamic parameters, have been reported for this compound in the scientific literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Visible spectra) for this compound, nor any subsequent validation with experimental data, could be located in the public domain. Such predictions are often performed using quantum chemical methods to aid in the structural characterization of compounds. The absence of these studies means there is no computationally generated spectroscopic data to report for this compound.

Machine Learning Approaches in this compound Research and Structure Elucidation

The application of machine learning (ML) models in the research or structure elucidation of this compound has not been documented in scientific literature. Machine learning is increasingly used to predict molecular structures from spectroscopic data or to accelerate computational chemistry tasks. However, no specific ML models have been trained on or applied to this particular compound.

Biological Interactions of Mfcd02979468 in Vitro Studies

Enzyme-Compound Interactions of MFCD02979468

This compound is primarily recognized as a dual inhibitor of two key histone demethylases belonging to the Jumonji C (JmjC) domain-containing family. medchemexpress.comselleckchem.com Its interactions with these enzymes are characterized by specific inhibition mechanisms and binding dynamics that modulate the epigenetic landscape of cells.

This compound selectively inhibits the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). medchemexpress.comselleckchem.com The primary mechanism of action is the competitive inhibition of the demethylase activity of these enzymes. By binding to the active site, GSK-J4 (the active form of this compound) prevents the demethylation of trimethylated and dimethylated lysine 27 on histone H3 (H3K27me3 and H3K27me2). nih.govoncotarget.com This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark. nih.goviiarjournals.org

The inhibitory effect is dose-dependent. In vitro enzymatic assays have determined the half-maximal inhibitory concentrations (IC50) of GSK-J4 against JMJD3/KDM6B and UTX/KDM6A to be 8.6 µM and 6.6 µM, respectively. medchemexpress.commedchemexpress.com It is important to note that while GSK-J4 is highly selective for the KDM6 subfamily, it has been shown to inhibit other JmjC domain-containing histone demethylases, such as those in the KDM4 and KDM5 families, with similar potency in some assays. researchgate.net

This compound also indirectly affects downstream cellular processes by modulating the expression of various genes. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in human primary macrophages with an IC50 of 9 µM. selleckchem.comnih.gov This effect is achieved by preventing the LPS-induced loss of the repressive H3K27me3 mark at the TNF-α gene promoter. nih.gov

| Target Enzyme | Alternative Name | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| JMJD3 | KDM6B | 8.6 | Inhibition of H3K27me3/me2 demethylation | medchemexpress.commedchemexpress.com |

| UTX | KDM6A | 6.6 | Inhibition of H3K27me3/me2 demethylation | medchemexpress.commedchemexpress.com |

| - | TNF-α production | 9 | Inhibition in LPS-stimulated macrophages | selleckchem.comnih.gov |

The substrate specificity of the enzymes targeted by this compound is centered on histone H3 proteins that are di- and trimethylated at lysine 27 (H3K27me2/3). medchemexpress.com By inhibiting JMJD3 and UTX, GSK-J4 effectively preserves these specific methylation marks, which are crucial for the epigenetic silencing of gene expression. plos.org The binding of GSK-J1, the active metabolite of GSK-J4, to the enzyme's active site is a key aspect of its inhibitory function. This binding is competitive with the natural substrate. While detailed crystallographic studies of the GSK-J4-enzyme complex are not extensively reported in the provided context, the selectivity for the KDM6 subfamily suggests a specific mode of interaction within the catalytic pocket of these enzymes. nih.gov

Cellular Activity Studies of this compound (Excluding Human Trials)

The enzymatic inhibition exerted by this compound translates into a wide range of effects on cellular behavior, which have been extensively studied in various in vitro models.

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. In glioma cells, GSK-J4 treatment led to a concentration-dependent and time-dependent inhibition of cell proliferation, induced apoptosis, and inhibited cell migration. oncotarget.com Similarly, in ovarian cancer stem cells, GSK-J4 was found to effectively inhibit both viability and self-renewal capacity. iiarjournals.org

The compound's impact on the cell cycle is a key mechanism behind its anti-proliferative effects. Studies on differentiating embryoid bodies have shown that GSK-J4 treatment leads to an accumulation of cells in the S and G2 phases of the cell cycle, with a corresponding reduction in the G1 phase. nih.gov This suggests that GSK-J4 interferes with cell cycle progression, ultimately inhibiting cell proliferation. nih.gov

Furthermore, this compound has been shown to induce apoptosis through various pathways. In some contexts, it can trigger endoplasmic reticulum stress-related apoptosis. medchemexpress.com In multiple myeloma cells, the apoptotic response to GSK-J4 is associated with metal and metabolic stress response signatures. biorxiv.org In T-cell acute lymphoblastic leukemia (T-ALL) cells, GSK-J4 selectively induces apoptosis in TAL1-positive cells through the inhibition of UTX. nih.gov

The compound also plays a role in modulating cellular adhesion. In mantle cell lymphoma (MCL), inhibition of KDM6B by GSK-J4 was found to block the adhesion of MCL cells to stromal cells by modulating NF-κB signaling. nih.govnih.gov

| Cell Line/Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Glioma cells (U87, U251) | Inhibition of proliferation and migration, induction of apoptosis | Inhibition of JMJD3 activity, leading to increased H3K27me3 | oncotarget.com |

| Ovarian cancer stem cells (A2780 CSCs) | Inhibition of viability and self-renewal | Increase in global H3K27me3 levels | iiarjournals.org |

| Differentiating embryoid bodies | Cell cycle suppression (S and G2 phase accumulation), induction of cell death | Alteration of cell cycle-related gene expression | nih.gov |

| Mantle cell lymphoma (MCL) cells | Reduced adhesion to stromal cells | Inhibition of KDM6B, modulating NF-κB signaling | nih.govnih.gov |

| Colorectal cancer (CRC) cells | Suppression of proliferation and tumor-initiating cell properties | Induction of global enhancer reprogramming | nih.gov |

| Cardiomyocytes | Amelioration of lipotoxicity-induced injury | Preservation of H3K27 methylation and reduction of ferroptosis | nih.govfrontiersin.org |

| T-cell acute lymphoblastic leukemia (T-ALL) | Selective killing of TAL1-positive cells | Inhibition of UTX demethylase activity | nih.gov |

Structure-activity relationship studies have been crucial in validating the on-target effects of this compound. A key tool in these studies is GSK-J5, the inactive diastereoisomer of GSK-J4. nih.gov GSK-J5 serves as a negative control in experiments, as it does not inhibit JMJD3 or UTX. nih.gov Comparative studies have consistently shown that while GSK-J4 elicits specific biological effects, such as the inhibition of TNF-α production and the prevention of H3K27me3 loss, GSK-J5 has no such activity. nih.gov This provides strong evidence that the observed cellular effects of GSK-J4 are a direct result of its inhibition of the target demethylases.

As previously mentioned, this compound (GSK-J4) is a cell-permeable ethyl ester prodrug of GSK-J1. axonmedchem.com GSK-J1 is the active form of the inhibitor but has lower cell permeability. The design of GSK-J4 as a prodrug allows for efficient entry into cells, where it is rapidly hydrolyzed to generate pharmacologically relevant concentrations of GSK-J1. axonmedchem.com This prodrug strategy is a critical aspect of its utility in cell-based in vitro studies.

Potential Non Clinical Applications and Advanced Materials Science of Mfcd02979468

Applications in Novel Chemical Entity Development

2-Amino-5-bromobenzotrifluoride serves as a crucial starting material or intermediate in the synthesis of new molecules, particularly in the pharmaceutical and agrochemical industries. google.com As a "fine chemical" and "organic building block," its primary role is to be chemically modified to produce larger, more complex, and often biologically active compounds. google.com

One of the documented applications of this compound is as a reagent in the synthesis of α-aminophosphonates. chemicalbook.com These resulting compounds have been noted to exhibit moderate antitumor activity, highlighting the role of 2-amino-5-bromobenzotrifluoride as a precursor in the development of potential new therapeutic agents. chemicalbook.com

Furthermore, its chemical structure allows for a variety of chemical transformations. The amino group can be diazotized and replaced with other functional groups, while the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for building libraries of novel compounds for drug discovery. For instance, 4-Bromo-2-(trifluoromethyl)aniline, another name for this compound, has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene, which are themselves useful intermediates in organic synthesis. chemicalbook.com

The trifluoromethyl group is a particularly important feature, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, 2-amino-5-bromobenzotrifluoride is a valuable synthon for introducing this desirable moiety into new chemical entities.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | 240.02 g/mol |

| Boiling Point | 84-86 °C at 5 mm Hg |

| Density | 1.71 g/mL at 25 °C |

Role in Advanced Analytical Chemistry and Detection Methodologies for MFCD02979468

While specific advanced analytical methodologies developed exclusively for 2-amino-5-bromobenzotrifluoride are not extensively documented in scientific literature, its chemical properties allow for the application of a range of standard and advanced analytical techniques for its detection, quantification, and characterization.

For the separation and quantification of this compound in reaction mixtures or as a final product, chromatographic techniques are highly applicable. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, would be a primary method, given the aromatic nature of the compound which imparts a strong UV chromophore. Gas Chromatography (GC), likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would also be suitable for its analysis, owing to its volatility.

Structural elucidation and confirmation of identity would rely on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure, confirming the arrangement of protons, carbons, and the fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS): This technique would be used to determine the exact molecular weight and to study the fragmentation patterns, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amine group and the C-F stretches of the trifluoromethyl group.

Advanced detection methodologies could involve the development of specific derivatization reagents that react with the primary amine of 2-amino-5-bromobenzotrifluoride to produce a highly fluorescent or electrochemically active product, thereby enabling highly sensitive detection in complex matrices.

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, Quantification, and Identification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation |

| Infrared (IR) Spectroscopy | Functional Group Identification |

Integration into Advanced Materials and Nanotechnology Systems

There is currently a lack of direct, published research detailing the integration of 2-amino-5-bromobenzotrifluoride into advanced materials or nanotechnology systems. However, based on the properties of structurally similar molecules, its potential in these fields can be postulated.

The presence of the trifluoromethyl group and the aromatic ring suggests potential applications in the synthesis of advanced polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. 2-amino-5-bromobenzotrifluoride could serve as a monomer or a precursor to a monomer for creating specialty polymers with tailored properties.

In the realm of materials science, related compounds have found applications. For instance, 2-bromo-5-nitrobenzotrifluoride, which has a similar substitution pattern, is mentioned as a raw material for liquid crystals. This suggests that with appropriate chemical modification, 2-amino-5-bromobenzotrifluoride could also be a building block for liquid crystal materials, which are crucial for display technologies.

The amine group offers a reactive site for grafting the molecule onto surfaces or nanoparticles, potentially modifying their properties. For example, it could be attached to silica (B1680970) nanoparticles to alter their surface chemistry, making them more compatible with a fluorinated polymer matrix in a nanocomposite material. The combination of the rigid aromatic ring and the functional groups could also make it a candidate for the synthesis of metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. While these applications are speculative, they are based on the known chemistry of fluorinated anilines and represent plausible future research directions for this compound.

Table of Compound Names

| Identifier | Chemical Name |

| This compound | 2-Amino-5-bromobenzotrifluoride |

| - | 4-Bromo-2-(trifluoromethyl)aniline |

| - | α-aminophosphonates |

| - | 2,5-dibromo-(trifluoromethyl)benzene |

| - | 5-bromo-2-iodo-(trifluoromethyl)benzene |

| - | 2-bromo-5-nitrobenzotrifluoride |

Conclusion and Future Research Perspectives for Mfcd02979468

Summary of Current Understanding and Key Findings

Currently, MFCD02979468 is primarily identified and characterized by its chemical structure and basic physicochemical properties. It is known chemically as 4-bromo-2-fluoro-6-nitroaniline (B1271561). The key findings are centered around its synthesis and its availability as a research chemical.

The compound's structure, featuring a benzene (B151609) ring substituted with bromine, fluorine, a nitro group, and an amino group, suggests its potential as a versatile building block in organic synthesis. The presence of these varied functional groups allows for a range of chemical modifications, making it a valuable intermediate for creating more complex molecules.

Interactive Table: Physicochemical Properties of 4-bromo-2-fluoro-6-nitroaniline

| Property | Value |

| Molecular Formula | C6H4BrFN2O2 |

| Molecular Weight | 235.01 g/mol |

| CAS Number | 509071-33-6 |

| Physical State | Solid |

Identification of Promising Avenues for Future Academic Research on this compound

The future academic research on 4-bromo-2-fluoro-6-nitroaniline could be highly fruitful, with several promising avenues warranting investigation.

Synthetic Chemistry: A primary area for future research lies in exploring its utility in novel synthetic pathways. The strategic positioning of the bromo, fluoro, and nitro groups on the aniline (B41778) scaffold can be exploited for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. Investigating its reactivity in these and other modern synthetic methodologies could lead to the efficient synthesis of new classes of compounds.

Medicinal Chemistry: The structural motifs present in 4-bromo-2-fluoro-6-nitroaniline are found in many biologically active molecules. Future research could focus on using it as a scaffold to design and synthesize new potential therapeutic agents. For instance, the aniline moiety is a common feature in kinase inhibitors, and the presence of halogens can modulate pharmacokinetic properties. Systematic derivatization and subsequent biological screening could uncover novel compounds with interesting pharmacological profiles.

Materials Science: The nitro and amino groups, along with the aromatic system, suggest potential applications in materials science. Research could be directed towards synthesizing novel dyes, polymers, or organic electronic materials. The compound's potential for forming hydrogen bonds and undergoing π-π stacking interactions could be explored for the development of materials with specific optical or electronic properties.

Emerging Methodologies and Interdisciplinary Approaches for this compound Research

To unlock the full potential of 4-bromo-2-fluoro-6-nitroaniline, researchers can leverage emerging methodologies and interdisciplinary approaches.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure, reactivity, and spectral properties of the molecule. These theoretical studies can guide experimental work by predicting reaction outcomes and identifying the most promising derivatives for synthesis.

High-Throughput Screening: In the context of medicinal chemistry, high-throughput screening (HTS) of a library of compounds derived from 4-bromo-2-fluoro-6-nitroaniline against various biological targets could rapidly identify potential lead compounds. This approach, combined with computational modeling, can accelerate the drug discovery process.

Collaborative Research: An interdisciplinary approach involving synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be crucial. Collaborative efforts can bridge the gap between synthesis, characterization, and application, leading to more impactful and comprehensive research outcomes. For example, a collaboration could focus on designing and synthesizing novel fluorescent probes based on this scaffold for biological imaging applications.

Q & A

Q. What are the standard spectroscopic and chromatographic techniques for characterizing MFCD02979468, and how should they be prioritized?

Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on <sup>1</sup>H and <sup>13</sup>C spectra to identify functional groups and connectivity. Pair this with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray diffraction (XRD) is critical for crystalline structure determination. For purity analysis, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate detectors. Prioritize techniques based on compound stability; for instance, avoid XRD if the compound is hygroscopic .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer: Document all variables systematically (e.g., temperature, solvent ratios, catalysts) using a factorial design approach to identify critical parameters. Include step-by-step procedural details in the "Experimental" section, adhering to guidelines that separate primary data (e.g., yields, reaction times) from supplementary information. Validate reproducibility by replicating the synthesis in triplicate under controlled conditions and reporting mean yields with standard deviations .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer: Conduct a systematic literature review to catalog discrepancies, then design controlled experiments to isolate variables (e.g., solvent polarity, temperature). Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for solubility profiles. Apply statistical tests (e.g., ANOVA) to determine if variations are significant. Cross-validate findings with independent labs to rule out instrumentation bias .

Q. What computational strategies are effective for modeling this compound’s reactivity in novel applications?

Methodological Answer: Employ density functional theory (DFT) to predict electronic properties and reaction pathways. Validate models against experimental data (e.g., reaction kinetics, byproduct analysis). Use molecular dynamics (MD) simulations to study solvent interactions. Ensure transparency by publishing raw computational data and code repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can interdisciplinary approaches (e.g., bioassay integration, environmental impact studies) enhance this compound research?

Methodological Answer: For bioactivity studies, design dose-response assays with positive/negative controls and replicate measurements to minimize biological variability. For environmental impact, use lifecycle analysis (LCA) frameworks to assess synthesis waste and biodegradability. Collaborate with domain experts to align methodologies with field-specific standards (e.g., OECD guidelines for ecotoxicity) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing this compound’s performance in catalytic applications?

Methodological Answer: Apply multivariate regression to correlate catalytic efficiency with variables like surface area or ligand coordination. Use principal component analysis (PCA) to reduce dimensionality in datasets. For time-dependent degradation studies, employ survival analysis models. Report confidence intervals and effect sizes to contextualize practical significance .

Q. How should researchers validate the purity of MFCD02979469 in the presence of structurally similar byproducts?

Methodological Answer: Combine chromatographic separation (e.g., HPLC with UV/Vis detection) with tandem mass spectrometry (LC-MS/MS) for peak identification. Use <sup>1</sup>H NMR integration to quantify impurities. For trace analysis, consider inductively coupled plasma mass spectrometry (ICP-MS) if metal contaminants are suspected .

Ethical and Methodological Rigor

Q. What frameworks ensure ethical and rigorous experimentation with this compound in pharmacological studies?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For in vivo testing, obtain institutional animal care committee approvals and follow ARRIVE guidelines. Pre-register hypotheses and analytical plans on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.